2,5-Diiodoaniline

Thermochemistry Computational Chemistry Stability

Researchers pursuing regioselective sequential cross-coupling for complex drug candidate synthesis face limited options with iodoaniline isomers lacking electronically and sterically distinct reactive sites. 2,5-Diiodoaniline (CAS 64085-53-6) resolves this through its differentiated C-2 and C-5 iodine atoms, enabling controlled stepwise Suzuki-Miyaura functionalization unattainable with symmetric or electronically uniform isomers. • Enables predictable two-step coupling for densely functionalized biaryl pharmacophores • Dual H-bond/halogen-bond donor for pharmaceutical co-crystal engineering • Facilitates linear polymerization with post-functionalization via cross-coupling Bulk quantities available; Certificate of Analysis provided with every shipment.

Molecular Formula C6H5I2N
Molecular Weight 344.92 g/mol
CAS No. 64085-53-6
Cat. No. B1603741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diiodoaniline
CAS64085-53-6
Molecular FormulaC6H5I2N
Molecular Weight344.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)N)I
InChIInChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
InChIKeyZWZSMVWOAJMFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diiodoaniline: Strategic Synthesis Scaffold


2,5-Diiodoaniline (CAS 64085-53-6) is a dihalogenated aromatic amine belonging to the class of iodoanilines, characterized by a benzene ring substituted with an amino group (–NH₂) at the 1-position and two iodine atoms at the 2- and 5-positions . With a molecular formula of C₆H₅I₂N and a molecular weight of 344.92 g/mol, this compound serves as a versatile building block in organic synthesis . Its distinct 2,5-substitution pattern imparts unique electronic and steric properties that differentiate it from other diiodoaniline isomers, making it a valuable intermediate in the construction of complex molecular architectures, particularly in pharmaceutical and materials science applications [1].

1
Regioselective sequential cross-coupling
Distinct ortho/meta iodo groups enable stepwise functionalization
2
Crystal engineering via dual XB/HB interactions
Ortho-iodine and amine create predictable supramolecular synthons
3
Controlled diiodo monomer for polymers
Linear polymerization with post-functionalization potential

2,5-Diiodoaniline: Irreplaceable in Key Applications


Substituting 2,5-Diiodoaniline with a positional isomer such as 2,4-Diiodoaniline or 2,6-Diiodoaniline is not a trivial exchange. The specific placement of the iodine atoms on the aromatic ring dictates the molecule's electronic distribution, steric hindrance, and non-covalent interaction capabilities, which in turn govern its reactivity and performance [1][2]. For instance, the ortho and meta relationships between the iodo groups in 2,5-Diiodoaniline create a unique set of reactive sites for sequential cross-coupling reactions, enabling regioselective functionalization that is not possible with the symmetrically hindered 2,6-isomer or the electronically distinct 2,4-isomer [1][3]. The following quantitative evidence substantiates these critical differences, confirming that the selection of 2,5-Diiodoaniline is a decision based on verifiable performance metrics rather than generic compound class membership.

2,5-Diiodoaniline: unique thermodynamic profile
2,4-Diiodoaniline: differing ΔfH° alters reactivity landscape
Thermodynamic mismatch may shift reaction pathways and reproducibility
2,5-Diiodoaniline: ortho/meta iodo differentiation
2,6-Diiodoaniline: symmetric ortho hindrance limits regiocontrol
Regioselectivity profile may not transfer; sequential coupling can fail
2,5-Diiodoaniline: dual halogen/hydrogen bond donor
4-Iodoaniline: primarily H-bond donor, no significant XB
Supramolecular architecture predictability may differ substantially

2,5-Diiodoaniline: Evidence vs. Closest Analogs


Thermodynamic Stability vs. 2,4-Diiodoaniline

The standard enthalpy of formation (ΔfH°), a fundamental metric of molecular stability and reactivity, differs significantly between 2,5-Diiodoaniline and its 2,4-isomer. DFT calculations at the B3LYP/6-311G(2d,2p):SBKJ-VDZ level demonstrate that 2,5-Diiodoaniline possesses a distinct energy profile, which translates to a different reactivity landscape in subsequent chemical transformations [1]. While the exact values are derived from high-level computational methods, the comparative analysis confirms that the 2,5-substitution pattern results in a thermodynamically unique compound that cannot be considered interchangeable with the 2,4-isomer based on molecular weight alone [1].

Thermodynamic stability
Cross-study comparable
ΔfH° differs vs. 2,4-isomer
Isomer-specific stability profile supports predictable scale-up
DFT-derived values; gas-phase context
Thermochemistry Computational Chemistry Stability

Regioselective Cross-Coupling vs. 2,6-Diiodoaniline

The 2,5-diiodo substitution pattern provides a clear strategic advantage over the 2,6-isomer in sequential cross-coupling reactions. In 2,5-Diiodoaniline, the iodine atoms are positioned ortho and meta to the amino group, which creates a pronounced difference in their electronic environment and steric accessibility . This differentiation allows for the selective, stepwise functionalization of the two iodo positions. In contrast, 2,6-Diiodoaniline, with both iodine atoms in symmetric ortho positions relative to the amine, exhibits a high degree of steric hindrance and a more uniform electronic environment, making regioselective mono-coupling challenging and often leading to complex product mixtures or low yields of the desired intermediate [1].

Regioselective coupling
Class-level inference
Ortho/meta vs ortho/ortho iodo positions
Reported regioselectivity context may support sequential synthesis
Inferred from electrophilic aromatic substitution principles
Cross-Coupling Regioselectivity Suzuki-Miyaura

Halogen Bonding vs. 4-Iodoaniline

The 2,5-diiodo substitution pattern confers a distinct halogen bonding (XB) donor profile compared to mono-iodinated analogs like 4-iodoaniline. In 2,5-Diiodoaniline, the ortho-iodine atom is in close proximity to the amino group, which can act as both a hydrogen-bond donor and acceptor, leading to a cooperative and competitive interplay between hydrogen and halogen bonding that significantly influences solid-state packing [1]. This contrasts with 4-iodoaniline, where the para-iodine is distant from the amino group, resulting in a simpler interaction landscape primarily dominated by N–H···N hydrogen bonds with no significant halogen bonding involvement [2]. The 2,5-isomer's ability to engage in more complex, directional non-covalent interactions makes it a more powerful and versatile tecton for crystal engineering applications [1].

Halogen bonding profile
Cross-study comparable
Dual XB/HB donor vs HB-only
Complex interaction landscape aids crystal engineering design
Solid-state packing studies; 4-iodoaniline comparator
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Controlled Reactivity vs. 2,4,6-Triiodoaniline

When compared to a tri-iodinated analog like 2,4,6-Triiodoaniline, 2,5-Diiodoaniline offers a more desirable balance of reactivity and stability for multi-step syntheses. 2,4,6-Triiodoaniline presents three reactive iodo sites, which can lead to challenges in achieving selective mono- or di-functionalization, often resulting in complex mixtures of over-reacted products [1]. In contrast, 2,5-Diiodoaniline provides a well-defined, two-point vector for molecular elaboration. This reduces the risk of unwanted side reactions and simplifies purification, thereby increasing the overall yield and efficiency of the synthetic process. Furthermore, the amino group in 2,5-Diiodoaniline remains a versatile handle for further derivatization, a pathway that is more sterically congested and electronically perturbed in the tri-iodinated counterpart [1].

Controlled reactivity
Class-level inference
2 iodo sites vs 3 iodo sites
Simpler functionalization may reduce byproduct complexity
Based on polyhalogenated arene reactivity principles
Organic Synthesis Building Block Molecular Complexity

2,5-Diiodoaniline: Key R&D and Production Applications


Sequential Cross-Coupling for Medicinal Chemistry

In the synthesis of complex drug candidates requiring precise spatial arrangement of aromatic rings, 2,5-Diiodoaniline is the building block of choice. Its electronically and sterically distinct C-2 and C-5 iodine atoms allow for a controlled, two-step Suzuki-Miyaura coupling sequence. First, the less hindered or more electronically activated site is functionalized, followed by the second site after a change in reaction conditions. This high level of regiocontrol, which is difficult to achieve with the symmetric 2,6-Diiodoaniline or the less reactive 4-Iodoaniline, directly enables the efficient construction of densely functionalized biaryl pharmacophores .

Crystal Engineering for Solid-State Properties

For materials scientists and solid-state chemists aiming to engineer the physical properties of organic materials—such as solubility, stability, or optical behavior—2,5-Diiodoaniline provides a unique supramolecular synthon. Its capacity to simultaneously act as a strong hydrogen-bond donor (via NH2) and a directional halogen-bond donor (via the ortho-iodine) allows for the predictable construction of co-crystals and salts with tailored architectures. This dual-interaction capability, confirmed by comparative studies with 4-iodoaniline, makes it a superior tool for designing pharmaceutical co-crystals with enhanced bioavailability or organic semiconductors with improved charge transport properties [1].

Iodine-Rich Polymer and Oligomer Synthesis

2,5-Diiodoaniline serves as a critical monomer precursor in the synthesis of polyaniline derivatives and other conjugated oligomers where heavy atom incorporation is desired for specific electronic, optical, or X-ray contrast properties. The 2,5-substitution pattern facilitates linear polymerization, and the iodine atoms can be leveraged for post-polymerization functionalization via cross-coupling. Compared to the tri-iodinated analog, 2,5-Diiodoaniline offers better control over polymer architecture and avoids the excessive heavy atom content that can lead to solubility and processing difficulties [2].

Application
Selection Property
Validation Focus
Sequential coupling for medicinal chemistry
Regioselective 2,5-diiodo pattern
Stepwise coupling yield and selectivity
Crystal engineering for solid-state properties
Dual halogen/hydrogen bond donor
Cocrystal architecture predictability
Iodine-rich polymer and oligomer synthesis
Controlled diiodo functionality
Polymer architecture and processability

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